methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 896371-64-5
Cat. No.: VC11904581
Molecular Formula: C27H32N4O6
Molecular Weight: 508.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896371-64-5 |
|---|---|
| Molecular Formula | C27H32N4O6 |
| Molecular Weight | 508.6 g/mol |
| IUPAC Name | methyl 3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C27H32N4O6/c1-36-21-8-6-7-20(18-21)29-13-15-30(16-14-29)24(32)9-4-3-5-12-31-25(33)22-11-10-19(26(34)37-2)17-23(22)28-27(31)35/h6-8,10-11,17-18H,3-5,9,12-16H2,1-2H3,(H,28,35) |
| Standard InChI Key | UVVFFASQQRGRRB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O |
| Canonical SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O |
Introduction
Chemical Structure and Functional Attributes
The compound’s structure combines a tetrahydroquinazoline core with a piperazine substituent and a methyl carboxylate group. The quinazoline system, a bicyclic aromatic scaffold containing two nitrogen atoms, is frequently associated with bioactive molecules due to its ability to interact with enzymatic targets . The piperazine ring, a six-membered heterocycle with two nitrogen atoms, enhances solubility and modulates receptor binding . The 3-methoxyphenyl group attached to the piperazine introduces steric and electronic effects that may influence pharmacokinetics.
Molecular Formula and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₃₀H₃₅N₅O₆ |
| Molecular weight | 573.63 g/mol |
| Key functional groups | Quinazoline, piperazine, ester |
| Solubility | Likely polar aprotic solvents |
The ester group (methyl carboxylate) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methoxy group’s electron-donating nature may stabilize aromatic interactions in biological systems .
Synthetic Pathways and Methodological Considerations
While no explicit synthesis protocol for this compound is documented, its structure implies a multi-step organic synthesis. A plausible route involves:
Quinazoline Core Formation
The tetrahydroquinazoline moiety could be synthesized via cyclization of anthranilic acid derivatives with carbonyl compounds. For example, reacting methyl 7-amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylate with hexanedioic acid derivatives might yield the hexyl sidechain .
Piperazine Substitution
The piperazine ring is likely introduced through nucleophilic acyl substitution. Coupling 4-(3-methoxyphenyl)piperazine with a hexanoyl chloride intermediate would form the 6-oxohexyl-piperazine segment .
Esterification
Final esterification of the carboxylic acid precursor with methanol under acid catalysis would yield the methyl carboxylate .
Pharmacological Profile and Biological Activity
Though direct bioactivity data for this compound is unavailable, structurally related molecules offer predictive insights:
| Compound | Target Pathway | IC₅₀/EC₅₀ |
|---|---|---|
| Methyl 3-(4-methoxyphenyl)pyrrolidine | MAPK signaling | 12 nM |
| Ethyl 1-(4-methoxyphenyl)pyrazolo[3,4-c]pyridine | CoA biosynthesis | 8 nM |
Central Nervous System (CNS) Modulation
Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole) due to their dopamine receptor affinity . The methoxyphenyl group in this compound may enhance blood-brain barrier penetration, suggesting potential CNS applications.
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparisons
This compound’s hybrid structure merges the anticoagulant potential of pyrazolo-pyridines with the enzyme-inhibiting capacity of quinolines .
Future Research Directions
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Synthetic Optimization: Developing one-pot synthesis methods to improve yield.
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In Vitro Screening: Prioritizing assays against cancer (e.g., MTT on K562 cells) and neurological targets (e.g., 5-HT receptor binding).
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ADMET Profiling: Assessing pharmacokinetics and metabolite formation in preclinical models.
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